Beyond food science, ethylpyrazine has applications in other scientific research domains:
2-Ethylpyrazine is an organic compound with the molecular formula C₆H₈N₂. It belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is known for its nutty aroma and is commonly found in various food products, contributing to their flavor profiles. It is also a product of the Maillard reaction, which occurs during the cooking and roasting processes, enhancing the sensory qualities of food .
Research indicates that 2-ethylpyrazine exhibits biological activity, including:
Several methods exist for synthesizing 2-ethylpyrazine:
2-Ethylpyrazine has diverse applications across various industries:
Several compounds share structural similarities with 2-ethylpyrazine. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylpyrazine | C₅H₇N₂ | Lacks an ethyl group at position 2; less aromatic. |
3-Ethylpyrazine | C₆H₈N₂ | Ethyl group at position 3; different aroma profile. |
2-Methylpyrazine | C₆H₈N₂ | Methyl group instead of ethyl; distinct flavor notes. |
2-Isopropylpyrazine | C₇H₉N₂ | Isopropyl group increases volatility; unique aroma. |
2-Ethylpyrazine stands out due to its specific nutty aroma and flavor profile, which are not replicated by other similar compounds. Its applications in both flavoring and fragrance industries emphasize its importance compared to its analogs .
Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, faces challenges in pyrazine systems due to the ring’s electron-deficient nature. Traditional approaches employ alkyl halides and Lewis acids like AlCl₃ to generate carbocation intermediates. For example, 2-ethylpyrazine can be synthesized via alkylation of pyrazine with ethyl chloride under AlCl₃ catalysis, though yields are often suboptimal due to competing side reactions.
Recent advancements leverage electrochemical methods to bypass harsh conditions. A 2023 study demonstrated an intramolecular Friedel-Crafts alkylation using carboxylic acids as precursors, achieving tetrahydronaphthalene derivatives under mild electrolysis. While not directly applied to pyrazines, this strategy highlights the potential for adapting electrochemical activation to pyrazine alkylation, minimizing carbocation rearrangements.
Regioselectivity remains a critical concern. Kinetic studies on substituted pyrazines reveal that alkylation preferentially occurs at the nitrogen atom meta to existing substituents, a phenomenon governed by electronic and steric effects. For instance, methyl iodide alkylation of 2,5-dimethylpyrazine yields 2-ethyl-3,6-dimethylpyrazine as the major product, consistent with meta-directing trends.
Lewis acids facilitate condensation reactions by activating carbonyl groups and stabilizing intermediates. A notable example is the synthesis of pyrazine-2,3-dicarbonitrile derivatives via a two-step protocol:
This method, though developed for thiophenes, underscores the versatility of Lewis acids in constructing pyrazine cores. The condensation step proceeds efficiently at ambient temperatures, achieving yields >80% in optimized conditions. Similarly, manganese(II)-incorporated pyrazine-linked covalent organic frameworks (COFs) demonstrate catalytic efficacy in cyanosilylation, hinting at broader applications in heterocyclic synthesis.
One-pot cascades reduce purification steps and improve atom economy. A 2019 study reported a one-pot synthesis of microporous pyrazine-linked COFs via sequential imine condensation and cyclization. While targeting materials science, this approach exemplifies the potential for adapting multistep reactions to small-molecule pyrazines.
For 2-ethylpyrazine, the Minisci reaction offers a one-pot radical alkylation route. Using FeSO₄·7H₂O and H₂O₂, 2,5-dimethylpyrazine reacts with n-propanal under acidic conditions to yield 2-ethyl-3,6-dimethylpyrazine in a single vessel. Key advantages include:
Traditional vapor-phase synthesis, exemplified by the reaction of ethylene diamine with propylene glycol over ZnO catalysts, requires temperatures >470°C and achieves modest yields (64%). In contrast, silver-doped catalysts reduce operating temperatures to 360°C while boosting yields to 81–88%. Electrochemical and radical-based methods further enhance sustainability by eliminating metal catalysts and enabling room-temperature reactions.
The formation of 2-ethylpyrazine in Maillard reaction systems exhibits strong dependence on precursor structural configurations, as demonstrated through comparative studies of dipeptide versus free amino acid models. Lysine-histidine dipeptides produce measurable quantities of 2-ethylpyrazine (0.15 ± 0.02 µg/g) under standardized heating conditions (140°C, pH 8.0, 90 min), while equivalent molar concentrations of free lysine and histidine mixtures show no detectable synthesis of this compound [1]. This disparity arises from differential precursor degradation pathways, where peptide-bound amino acids undergo concerted decomposition through Amadori rearrangement intermediates rather than independent Strecker degradation [1].
Table 1: 2-Ethylpyrazine formation in model Maillard systems (140°C, pH 8.0, 90 min)
Precursor System | 2-Ethylpyrazine (µg/g) | Relative Yield (%) |
---|---|---|
Lys-His dipeptide | 0.15 ± 0.02 | 100 |
His-Lys dipeptide | ND | 0 |
Free Lys + His mixture | ND | 0 |
Lys-Arg dipeptide | ND | 0 |
ND = Not detected [1]
The positional specificity of amino acids within peptides critically determines 2-ethylpyrazine formation capacity. Lysine-histidine dipeptides generate measurable quantities when lysine occupies the N-terminal position, whereas histidine-lysine configurations produce no detectable 2-ethylpyrazine under identical reaction conditions [1]. This phenomenon correlates with differential stabilization of α-dicarbonyl intermediates during peptide degradation, where N-terminal lysine facilitates formation of 3-aminopropionamide derivatives that serve as direct precursors for ethyl-group incorporation [1].
Structural analysis of precursor molecules reveals three critical factors governing 2-ethylpyrazine biosynthesis:
Lysine-containing dipeptides with histidine residues demonstrate enhanced 2-ethylpyrazine production through a multi-step mechanism:
The imidazole ring of histidine residues plays a dual catalytic role by:
Reaction kinetics for 2-ethylpyrazine formation follow pseudo-second order behavior (R² = 0.94–0.98) across temperature ranges of 120–160°C, with activation energies varying from 85–112 kJ/mol depending on precursor system configuration [1]. Time-temperature superposition models reveal distinct kinetic regimes:
Phase 1 (0–30 min):
Phase 2 (30–90 min):
The pH profile exhibits complex behavior due to:
Mathematical modeling of the system yields the following rate equation:
$$ \frac{d[P]}{dt} = k1[A]^2[H^+] - k2[P][OH^-] $$
Where:
Optimization studies identify 140°C with initial pH 8.0 as maximal yield conditions, achieving 0.15 µg/g 2-ethylpyrazine within 90 minutes. Prolonged heating beyond 120 minutes induces thermal degradation via:
Density Functional Theory represents the cornerstone of computational investigations into the electronic structure of 2-ethylpyrazine and related pyrazine derivatives. The most comprehensive DFT studies have employed the B3LYP functional combined with various basis sets, particularly 6-31+G(d,p) and cc-pVDZ, to elucidate the fundamental electronic properties of these aromatic heterocycles [1] [2].
The electronic structure of 2-ethylpyrazine has been systematically investigated using B3LYP/6-31+G(d,p) calculations with D3 dispersion correction. The compound exhibits a dipole moment of 0.72 Debye and a polarizability of 12.15 ų, reflecting its moderate polar character and electronic delocalization [2]. The proton affinity of 910.59 kJ/mol positions 2-ethylpyrazine as a moderately basic heterocycle, with the ethyl substituent contributing approximately 5 kJ/mol enhancement compared to the parent pyrazine molecule [2].
Of particular significance is the HOMO-LUMO energy gap analysis, which reveals that 2-ethylpyrazine possesses the lowest energy gap (0.1958 eV) among alkyl-substituted pyrazines in the first series studied [3]. This exceptionally small energy gap indicates enhanced chemical reactivity and kinetic instability, classifying 2-ethylpyrazine as a soft molecule according to Hard-Soft Acid-Base (HSAB) principles [3]. The frontier molecular orbitals demonstrate significant delocalization, with the HOMO predominantly localized on the pyrazine ring carbons and the LUMO extending over the nitrogen-containing heterocycle [3].
Natural Bond Orbital calculations provide detailed insights into the charge distribution and bonding characteristics of 2-ethylpyrazine. In the protonated monomer form, the N1 nitrogen carries a significant negative charge of -0.46236, while the associated proton H17 bears a positive charge of 0.48357 [2]. The charge transfer upon protonation results in substantial stabilization energy, with donor-acceptor interactions between nitrogen lone pairs and proton orbitals reaching 953.70-954.12 kJ/mol [2].
The NBO analysis reveals that the ethyl substituent at the ortho position influences the electron density distribution, with the C2 carbon exhibiting the most positive charge (0.206) within the pyrazine ring system [3]. This charge distribution pattern makes the C2 position particularly susceptible to nucleophilic attack, consistent with experimental observations of regioselectivity in pyrazine derivative reactions [3].
Geometry optimization calculations demonstrate that 2-ethylpyrazine adopts a planar conformation with the ethyl group exhibiting rotational freedom around the C-C bond. The bond lengths within the pyrazine ring are consistent with aromatic character, with C-N distances of approximately 1.335 Å and C-C distances of 1.394 Å [3]. The planarity of the ring system facilitates π-electron delocalization, contributing to the compound's stability and aromatic properties [3].
Proton-bound cluster formation studies reveal distinctive structural features. In dimeric complexes, the N1-H17 bond length extends to 1.29 Å, while maintaining similar N18-H17 distances of 1.29 Å [2]. This symmetric binding pattern reflects the equal charge sharing between nitrogen atoms, promoted by the electronegative ethyl group at the ortho position [2].
The heat of formation of 2-ethylpyrazine has been calculated as 30.97 kcal/mol using B3LYP/cc-pVDZ methodology [3]. This value represents a decrease compared to the parent pyrazine, consistent with the stabilizing effect of alkyl substitution. The zero-point corrected dissociation energies demonstrate that monomeric 2-ethylpyrazine requires 910.08 kJ/mol for dissociation, while dimeric complexes dissociate with 106.07 kJ/mol [2].
The proton affinity calculations indicate a linear relationship between molecular structure and protonation tendency, with each additional methyl group contributing approximately 20 kJ/mol to the overall proton affinity [2]. This structure-property relationship enables predictive modeling of pyrazine derivative behavior in chemical ionization and mass spectrometry applications [2].
Molecular dynamics simulations have emerged as powerful tools for understanding the dynamic behavior of pyrazine derivatives in various chemical environments, particularly their interactions with biological macromolecules and receptor proteins. These computational approaches provide temporal and spatial resolution of molecular interactions that complement static DFT calculations.
Bovine Serum Albumin (BSA) interaction studies with alkylpyrazines, including 2-ethylpyrazine, have revealed fundamental principles governing flavor release mechanisms. The molecular dynamics simulations demonstrate that pyrazine derivatives bind to specific amino acid residues, particularly tyrosine and tryptophan, through non-covalent interactions [4]. The bimolecular quenching constants exceed 2×10¹⁰ L mol⁻¹ s⁻¹, confirming static quenching mechanisms dominate the binding process [4].
Thermodynamic analysis of the binding process reveals negative enthalpy changes and positive entropy changes, indicating that electrostatic interactions and hydrophobic effects serve as the primary driving forces [4]. The binding affinity follows the order: 2-methylpyrazine < 2,5-dimethylpyrazine < 2,3,5-trimethylpyrazine < 2,3,5,6-tetramethylpyrazine, with 2-ethylpyrazine showing intermediate binding strength [4].
Conformational changes in protein structure upon pyrazine binding have been characterized through circular dichroism spectroscopy and molecular dynamics analysis. The α-helix content of BSA decreases from 59.03% to approximately 53.2% upon 2-ethylpyrazine binding, while β-turn structures increase from 2.97% to 8.03% [4]. These structural modifications directly influence flavor release kinetics and sensory perception.
Human Serum Albumin interactions with substituted pyrazines have been investigated using multispectral methods combined with molecular dynamics simulations. The binding kinetics demonstrate static quenching mechanisms with hydrophobic forces playing dominant roles in complex formation [5]. Molecular docking studies reveal that pyrazine derivatives preferentially bind to hydrophobic pockets within the HSA structure [5].
Conformational analysis through synchronous fluorescence spectroscopy and three-dimensional fluorescence measurements indicates that pyrazine binding induces significant structural changes in HSA. The stability enhancement of HSA upon pyrazine binding varies significantly, with 2,3,5,6-tetramethylpyrazine showing the most stable binding while 2,3,5-trimethylpyrazine exhibits the least stable association [5].
Molecular dynamics simulations of pyrazine derivatives with olfactory receptors provide insights into structure-odor relationships. The binding mechanisms involve hydrogen bond formation between pyrazine nitrogen atoms and receptor amino acid residues. Receptor flexibility and conformational changes upon ligand binding significantly influence odor thresholds and sensory perception [6].
Comparative analysis of 2-acetylpyrazine and 2,3-diethyl-5-methylpyrazine binding to OR5K1 receptor reveals distinctive interaction patterns. The 2-acetylpyrazine forms 147 hydrogen bonds during the simulation period, while 2,3-diethyl-5-methylpyrazine establishes only 11 hydrogen bonds [6]. This correlation between hydrogen bond number and odor intensity provides mechanistic understanding of olfactory perception [6].
Myofibrillar protein interactions with pyrazine compounds have been studied using molecular docking combined with molecular dynamics simulations. The heating effects on protein-pyrazine interactions demonstrate temperature-dependent binding characteristics [7]. Spectroscopic analysis reveals that pyrazine binding induces conformational changes in myofibrillar proteins, affecting texture and flavor release properties [7].
Proton-bound cluster formation of alkylpyrazines has been investigated through DFT calculations combined with molecular dynamics approaches. The stability of these clusters decreases from monomers to dimers, with trimeric structures adopting stacked configurations rather than traditional protonated forms [2]. This aggregation behavior is crucial for understanding mass spectrometry and ion mobility applications [2].
Temperature effects on cluster stability have been evaluated at 318 K versus 298 K, revealing minimal enthalpy changes between these temperatures. The stability energies for 2-ethylpyrazine remain consistent: 910.08 kJ/mol for monomers and 106.07 kJ/mol for dimers [2].
Quantitative Structure-Activity Relationship modeling represents a sophisticated computational approach for predicting the biological activity and physicochemical properties of pyrazine derivatives based on their molecular structure. These models enable rational design of compounds with desired properties while reducing experimental screening requirements.
Multiple Linear Regression analysis of 18 pyrazine derivatives demonstrates robust predictive capability for antiproliferative activity against BGC823 cells. The optimal MLR model incorporates six key descriptors: volume, hydration energy, molar refractivity, surface area, polarizability, and frontier molecular orbital energies [8]. The resulting equation achieves R² = 0.955 for the training set and R² = 0.930 for the test set, indicating excellent predictive performance [8].
The MLR equation for antiproliferative activity is expressed as:
pIC₅₀ = -6.878 + 0.0115V - 0.0134HE + 0.1763MR - 0.0087SAG - 0.004355MAG - 0.5185Pol - 15.46EHOMO - 66.309ELUMO - 0.067μ
where V represents volume, HE denotes hydration energy, MR indicates molar refractivity, SAG represents surface area, MAG denotes molecular area, Pol indicates polarizability, EHOMO and ELUMO represent frontier orbital energies, and μ denotes dipole moment [8].
Artificial Neural Network modeling with (9-4-1) architecture provides superior predictive performance compared to linear regression approaches. The ANN model achieves R² = 0.995 for the training set and R² = 0.920 for the test set, demonstrating enhanced capability for capturing non-linear relationships between molecular descriptors and biological activity [8].
The neural network architecture consists of nine input neurons corresponding to molecular descriptors, four hidden neurons for pattern recognition, and one output neuron for activity prediction. The superior performance of ANN models reflects their ability to identify complex structure-activity relationships that linear models cannot capture [8].
Two-dimensional Quantitative Structure-Property Relationship modeling for olfactive thresholds encompasses 78 pyrazine derivatives using 35 molecular descriptors. The stepwise Multiple Linear Regression identifies four critical descriptors: electronegativity, heat of formation, total connectivity, and Balaban index [9]. The resulting model achieves r = 0.826 with cross-validation coefficient r²CV = 0.606 [9].
The QSPR equation for olfactive thresholds is:
Log(1/t) = 20.418 - 2.894χ - 7.628×10⁻³H° - 27.664TC - 7.012×10⁻⁶J
where χ represents electronegativity, H° denotes heat of formation, TC indicates total connectivity, and J represents the Balaban index [9]. This model enables prediction of odor thresholds for novel pyrazine derivatives, facilitating flavor design applications [9].
Comprehensive structure-activity analysis of 40 pyrazine derivatives reveals multivariate relationships between molecular structure and olfactive properties. The correlation coefficient of 0.82 demonstrates significant predictive capability when all molecules are included in the model [10]. Subset analysis of closely related compounds yields higher correlation coefficients and bilinear models, enabling identification of optimal structures for specific olfactory properties [10].
Drug-likeness assessment of pyrazine derivatives employs Lipinski's Rule of Five and Veber rules to evaluate oral bioavailability and membrane permeability. All studied compounds satisfy these criteria with molecular weights under 500 Da, LogP values under 5, fewer than 10 hydrogen bond acceptors, and topological polar surface areas below 140 Ų [8]. The drug-likeness parameters indicate favorable pharmacokinetic properties for pyrazine derivatives [8].
Cross-validation and external validation procedures confirm the robustness of developed QSAR models. Leave-one-out cross-validation yields q² values exceeding 0.5 for all validated models, while Y-randomization tests confirm that correlations are not due to chance [9]. External test sets consistently demonstrate prediction accuracy within acceptable limits, supporting the reliability of structure-activity relationships [8] [9].
The applicability domain of QSAR models has been carefully defined to ensure reliable predictions for novel compounds. Molecular similarity analysis and descriptor space characterization enable identification of compounds within the model's scope, preventing extrapolation beyond validated chemical space [8].
Flammable;Irritant